molecular formula C7H10BrNO2S B8298768 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole

5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole

Cat. No.: B8298768
M. Wt: 252.13 g/mol
InChI Key: BCMCRBMDEHFBCA-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Scaffold in Modern Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal and materials chemistry. chemhelpasap.com Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold." This means the thiazole core is frequently found in a multitude of biologically active compounds. nih.govgla.ac.uk Derivatives of thiazole exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.gov Prominent drugs such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole incorporate this essential heterocyclic motif, underscoring its importance in drug discovery. gla.ac.uk

The chemistry of thiazoles gained significant momentum following the pioneering work of Arthur Hantzsch in 1887. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains one of the most fundamental and widely used methods for constructing the thiazole ring. chemhelpasap.comnih.govorganic-chemistry.org This discovery opened the door for systematic exploration of thiazole derivatives. Over the decades, the synthetic toolbox has expanded dramatically, incorporating modern methodologies that allow for precise functionalization at various positions of the ring, further enhancing its utility in complex molecule synthesis. organic-chemistry.org

In synthetic organic chemistry, the thiazole nucleus serves as a robust and versatile building block. Its aromatic nature allows it to undergo a variety of chemical transformations. The different positions on the ring (C2, C4, and C5) exhibit distinct reactivity, enabling chemists to introduce a wide range of substituents selectively. In drug design, the thiazole ring is often used as a bioisostere for other aromatic systems, like phenyl or pyridine rings, to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. gla.ac.uk

The Strategic Importance of Brominated Thiazole Derivatives as Synthetic Intermediates

The introduction of a bromine atom onto the thiazole scaffold dramatically enhances its value as a synthetic intermediate. Halogenated heterocycles, particularly bromo-derivatives, are key precursors for transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The carbon-bromine bond on a thiazole ring can be readily activated by catalysts, most commonly those based on palladium, to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comresearchgate.net

This capability allows for the modular and efficient assembly of complex molecular architectures. Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Stille (coupling with organostannanes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) reactions all leverage the reactivity of the C-Br bond. mdpi.comresearchgate.netnih.gov Consequently, brominated thiazoles like 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole are not merely static molecules but are designed as highly reactive platforms for diversification and the construction of targeted therapeutic agents and functional materials. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrNO2S

Molecular Weight

252.13 g/mol

IUPAC Name

5-bromo-2-(1,1-dimethoxyethyl)-1,3-thiazole

InChI

InChI=1S/C7H10BrNO2S/c1-7(10-2,11-3)6-9-4-5(8)12-6/h4H,1-3H3

InChI Key

BCMCRBMDEHFBCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)(OC)OC

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 1,1 Dimethoxy Ethyl Thiazole and Its Direct Precursors

Foundational Strategies for Thiazole (B1198619) Ring Construction

The thiazole ring is a prevalent heterocyclic motif in numerous biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of several robust methodologies.

Hantzsch Thiazole Synthesis and Contemporary Adaptations

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. nih.govchemhelpasap.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govmdpi.com The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Reaction Scheme:

Reactants: α-Haloketone and Thioamide

Product: Substituted Thiazole

This method is highly versatile, allowing for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the α-halocarbonyl and thioamide starting materials. nih.gov Contemporary adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and developing more environmentally benign procedures. These modifications include the use of milder bases and alternative solvents to enhance yields and reduce reaction times. nih.govnih.gov

Cyclization Reactions via Thioamides and α-Halocarbonyl Compounds

This strategy is closely related to the Hantzsch synthesis and represents a cornerstone in thiazole chemistry. The reaction involves the nucleophilic attack of the sulfur atom of a thioamide on the α-carbon of an α-halocarbonyl compound, leading to an intermediate that subsequently cyclizes and dehydrates to form the thiazole ring. nih.govmdpi.com The versatility of this method allows for the preparation of thiazoles with diverse substitution patterns at positions 2, 4, and 5. nih.gov Kinetic studies have shown that this reaction typically follows second-order kinetics with respect to both the thioamide and the α-halo carbonyl compound. mdpi.combldpharm.com

A variety of α-halocarbonyl compounds, including α-chloroketones and α-bromoketones, can be employed in this synthesis. nih.gov The choice of thioamide also provides a direct route to introduce various substituents at the 2-position of the thiazole ring.

Multi-Component Reaction Approaches for Thiazole Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. researchgate.net Several MCRs have been developed for the synthesis of thiazole derivatives, offering advantages such as operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds. researchgate.netjocpr.com

One common MCR approach involves the one-pot reaction of an α-haloketone, a thioamide or thiourea, and another component, such as an aldehyde or an active methylene compound, to yield highly substituted thiazoles. nih.gov These reactions often proceed in good to excellent yields and can be catalyzed by various reagents, including Lewis acids or bases. jocpr.com

Green Chemistry Integration in Thiazole Synthesis (e.g., Microwave, Ultrasonication)

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. Green chemistry principles have been successfully applied to thiazole synthesis, with microwave irradiation and ultrasonication emerging as prominent techniques. researchgate.net

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions in Hantzsch-type reactions and other thiazole syntheses. rsc.orgnih.govorganic-chemistry.orgwikipedia.org The rapid and uniform heating provided by microwaves can accelerate the rate of cyclization and dehydration steps.

Ultrasonication is another energy-efficient technique that has been employed to promote thiazole synthesis. nih.govchemhelpasap.comwikipedia.orgrsc.orgpharmaguideline.com The use of ultrasound can enhance mass transfer and accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. wikipedia.orgpharmaguideline.com These green approaches not only improve the efficiency of thiazole synthesis but also align with the growing demand for sustainable chemical processes. researchgate.net

Synthesis of 2-(1,1-dimethoxy-ethyl)-thiazole as a Key Intermediate

The synthesis of the target compound, 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole, proceeds through the key intermediate, 2-(1,1-dimethoxy-ethyl)-thiazole. This intermediate is prepared from the readily available 2-acetylthiazole.

Conversion of 2-acetylthiazole to the Dimethoxyketal

The conversion of the acetyl group of 2-acetylthiazole to a dimethoxyketal serves as a protective strategy for the carbonyl group and is a crucial step in the synthetic sequence. This transformation is typically achieved by reacting 2-acetylthiazole with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst in an anhydrous alcohol solvent, like methanol (B129727).

The reaction involves the acid-catalyzed addition of methanol to the carbonyl carbon, followed by the elimination of water to form the stable ketal. The dimethoxyethyl group acts as a protected form of the acetyl group, which is stable under the conditions required for the subsequent bromination of the thiazole ring.

Regioselective Bromination Techniques for Thiazole Systems

The thiazole ring exhibits distinct reactivity at its three carbon positions (C2, C4, and C5). The electron density distribution generally favors electrophilic substitution at the C5 position, which is the most electron-rich and susceptible to attack. However, achieving high regioselectivity can be challenging due to the influence of existing substituents and the reaction conditions employed. Direct bromination and sequential halogenation-dehalogenation strategies are two primary approaches to control the placement of bromine atoms on the thiazole ring.

The introduction of a bromine atom specifically at the 5-position of a thiazole ring is most commonly achieved through electrophilic aromatic substitution. The inherent electronic properties of the thiazole nucleus make the C5 position the primary site for such reactions.

Detailed research has shown that direct bromination using reagents like N-bromosuccinimide (NBS) is an effective method for this transformation, particularly when the thiazole ring is substituted with activating groups. The reaction typically proceeds via an electrophilic substitution mechanism where the bromonium ion (Br+) is attacked by the electron-rich C5 carbon. The choice of solvent and temperature is crucial for controlling the reaction and minimizing the formation of over-brominated or isomeric byproducts. For instance, the bromination of 2-methylthiazole derivatives at the 5-position has been successfully carried out using NBS in acetonitrile.

Method Reagent(s) Typical Conditions Key Feature
Direct Electrophilic BrominationN-Bromosuccinimide (NBS)Acetonitrile, Room TemperatureSelective for the most electron-rich position (C5).
Bromine (Br₂)Acetic Acid or other polar solventsCan be less selective, potentially leading to polybromination.
Decarboxylative BrominationSilver(I) carboxylate, BromineInert solvent (e.g., CCl₄)Hunsdiecker-type reaction for thiazole-5-carboxylic acids.

For cases where direct bromination lacks selectivity or when specific, less-favored isomers are desired, sequential bromination-debromination protocols offer a powerful alternative. This strategy involves the exhaustive bromination of the thiazole ring to produce a polybrominated intermediate, such as 2,4,5-tribromothiazole, followed by selective removal of specific bromine atoms.

This approach provides access to a full family of brominated thiazoles, including 2-bromothiazole, 4-bromothiazole, and various dibromothiazoles, which may be difficult to synthesize directly. google.comgoogle.com The debromination step can be controlled by the choice of reducing agent and reaction conditions. For example, treatment of a polybrominated thiazole with reagents like butyllithium followed by a proton quench can selectively remove a bromine atom based on its position and the reaction temperature. This method allows for the synthesis of specific isomers that are crucial as building blocks for more complex molecules. google.com

Protocol Stage Objective Typical Reagents/Conditions Outcome
Bromination Exhaustive HalogenationExcess Bromine (Br₂) or NBSFormation of a stable polybrominated thiazole (e.g., 2,4,5-tribromothiazole).
Debromination Selective Bromine RemovalButyllithium (n-BuLi), Grignard reagents, or Sodium Borohydride (B1222165) (NaBH₄) at low temperatures, followed by quenching.Formation of specific mono- or di-brominated thiazole isomers.

Directed Synthesis of this compound

The synthesis of this compound is not typically achieved in a single step but is built upon a sequence of reactions that install the required functional groups onto the thiazole core. A logical and efficient pathway involves the initial synthesis of a key precursor, 2-acetyl-5-bromothiazole, followed by the protection of the ketone functional group as a dimethyl ketal.

Acetylation: Introduction of the acetyl group at the C2 position.

Bromination: Regioselective bromination at the C5 position.

Ketalization: Conversion of the acetyl group to the target 1,1-dimethoxy-ethyl group.

A common route starts with the preparation of 2-acetylthiazole. One patented method involves treating 2-bromothiazole with butyllithium at low temperatures (e.g., -78 °C) to generate a 2-lithiothiazole intermediate. google.com This nucleophilic species is then reacted with an acetylating agent, such as ethyl acetate, to yield 2-acetylthiazole. google.com

The subsequent step is the regioselective bromination of 2-acetylthiazole. Despite the electron-withdrawing nature of the acetyl group, electrophilic substitution is still directed to the C5 position. The reaction with a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent yields the key intermediate, 2-acetyl-5-bromothiazole.

The final step is the protection of the ketone functionality. 2-acetyl-5-bromothiazole is treated with trimethyl orthoformate in methanol, typically in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). organic-chemistry.org This reaction converts the ketone into a dimethyl ketal, yielding the final product, this compound. organic-chemistry.org This protection step is crucial for preventing the ketone from undergoing unwanted side reactions in subsequent synthetic transformations.

Step Starting Material Reagents and Conditions Product
1. Acetylation 2-Bromothiazole1. Butyllithium (n-BuLi), THF, -78 °C2. Ethyl Acetate2-Acetylthiazole
2. Bromination 2-AcetylthiazoleN-Bromosuccinimide (NBS), Acetonitrile2-Acetyl-5-bromothiazole
3. Ketalization 2-Acetyl-5-bromothiazoleTrimethyl orthoformate, Methanol, Acid Catalyst (e.g., H₂SO₄)This compound

Chemical Transformations and Mechanistic Aspects of 5 Bromo 2 1,1 Dimethoxy Ethyl Thiazole Reactivity

Halogen-Metal Exchange Reactions at the 5-Position of the Thiazole (B1198619) Ring

Halogen-metal exchange reactions are a powerful class of transformations that convert a carbon-halogen bond into a carbon-metal bond, thereby generating a nucleophilic carbon center. In the context of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole, these reactions are highly regioselective, occurring exclusively at the C5-position due to the higher reactivity of the C-Br bond at this site compared to other positions on the thiazole ring.

Regioselective Bromine-Lithium Exchange for Carbanion Generation

The bromine-lithium exchange is a widely employed method for the generation of organolithium reagents. In the case of this compound, treatment with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (THF), leads to the clean and efficient formation of the corresponding 5-lithiated thiazole derivative. The low temperature is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or attack at the thiazole ring itself. The resulting carbanion is a potent nucleophile that can be trapped with a variety of electrophiles to introduce a wide range of substituents at the 5-position.

Table 1: General Conditions for Bromine-Lithium Exchange

ParameterCondition
Substrate This compound
Reagent n-Butyllithium or sec-Butyllithium
Solvent Tetrahydrofuran (THF) or Diethyl ether (Et2O)
Temperature -78 °C
Atmosphere Inert (e.g., Argon or Nitrogen)

Bromine-Magnesium Exchange (Grignard Reagent Formation)

The formation of a Grignard reagent offers an alternative to the often highly reactive organolithium species. The bromine-magnesium exchange can be achieved by treating this compound with a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) or by direct reaction with activated magnesium metal. This exchange is also highly regioselective for the 5-position. The resulting 5-thiazolylmagnesium bromide is a valuable intermediate, exhibiting greater functional group tolerance and often providing better yields in subsequent reactions compared to its lithium counterpart.

Transmetalation to Organozinc and Organotin Reagents for Cross-Coupling

While organolithium and Grignard reagents are useful in their own right, their high reactivity can sometimes be a drawback. Transmetalation of the initially formed 5-lithiated or 5-magnesiated thiazole to less reactive organometallic species, such as organozinc or organotin reagents, is a common strategy to moderate reactivity and enhance selectivity in subsequent cross-coupling reactions.

Treatment of the 5-lithiated thiazole with zinc chloride (ZnCl₂) or the 5-thiazolylmagnesium bromide with a zinc salt generates the corresponding organozinc reagent. Similarly, reaction with a trialkyltin chloride, such as tributyltin chloride (Bu₃SnCl), affords the organotin derivative. These transmetalation reactions proceed readily and provide access to a broader range of cross-coupling partners.

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 5-bromo position of this compound is an ideal handle for such transformations. These reactions allow for the formation of carbon-carbon bonds with a wide variety of coupling partners.

Negishi Coupling Strategies with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst. The 5-thiazolylzinc reagent, generated via transmetalation as described above, can be coupled with various aryl, heteroaryl, or vinyl halides or triflates. A typical catalytic system for this reaction involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a phosphine ligand. The reaction is known for its high functional group tolerance and stereospecificity.

Table 2: Representative Negishi Coupling Reaction

Reactant 1Reactant 2CatalystSolventProduct
5-Thiazolylzinc chlorideAryl iodidePd(PPh₃)₄THF5-Aryl-2-(1,1-dimethoxy-ethyl)-thiazole

Stille Coupling Protocols with Organotin Reagents

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. The 5-tributylstannyl-thiazole derivative, prepared by transmetalation, can be coupled with a range of organic electrophiles, including aryl, heteroaryl, vinyl, and acyl halides or triflates. Common palladium catalysts for the Stille reaction include Pd(PPh₃)₄ and bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]. While the Stille coupling is highly versatile and tolerant of many functional groups, a significant drawback is the toxicity of the organotin byproducts, which can complicate purification.

Table 3: Illustrative Stille Coupling Reaction

Reactant 1Reactant 2CatalystLigandSolventProduct
5-Tributylstannyl-thiazoleVinyl bromidePd₂(dba)₃P(o-tol)₃Toluene5-Vinyl-2-(1,1-dimethoxy-ethyl)-thiazole

Kumada Cross-Coupling for C-C Bond Formation

The Kumada cross-coupling reaction serves as a powerful method for forming new carbon-carbon bonds by reacting an organohalide with a Grignard reagent in the presence of a nickel or palladium catalyst. In the context of this compound, the bromine atom at the C5 position acts as a leaving group, enabling the introduction of various alkyl or aryl substituents.

The catalytic cycle typically begins with the oxidative addition of the 5-bromothiazole derivative to a low-valent metal center (e.g., Ni(0) or Pd(0)), forming an organometallic intermediate. This is followed by transmetalation, where the organic group from the Grignard reagent (R-MgX) is transferred to the metal center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond between the thiazole ring and the transferred organic group, regenerating the catalytically active metal species. Nickel-catalyzed Kumada cross-coupling reactions have been reported for various benzylic sulfonamides mdpi.com. The general applicability of this reaction makes it a cornerstone in synthetic chemistry for creating substituted aromatic and heteroaromatic systems. mdpi.comnih.gov

Table 1: Illustrative Kumada Cross-Coupling Reactions This table presents hypothetical examples based on established Kumada coupling principles.

Grignard Reagent (R-MgX) Catalyst Product
Methylmagnesium bromide Ni(dppp)Cl₂ 2-(1,1-dimethoxy-ethyl)-5-methyl-thiazole
Phenylmagnesium bromide Pd(PPh₃)₄ 2-(1,1-dimethoxy-ethyl)-5-phenyl-thiazole
Vinylmagnesium bromide Ni(acac)₂ 2-(1,1-dimethoxy-ethyl)-5-vinyl-thiazole

Transformations of the 2-(1,1-dimethoxy-ethyl) Substituent

The 2-(1,1-dimethoxy-ethyl) group is a protected form of an acetyl group, offering significant synthetic flexibility. This ketal functionality is stable under basic and nucleophilic conditions, allowing for transformations at other positions of the thiazole ring without interference.

Acid-Catalyzed Hydrolysis of the Dimethoxyketal to Acetyl Functionality

The dimethoxyketal can be readily converted to its corresponding ketone, 2-acetyl-5-bromothiazole, through acid-catalyzed hydrolysis. This deprotection is a crucial step that unmasks the reactive acetyl group for subsequent reactions. The mechanism involves the protonation of one of the methoxy oxygen atoms by an acid catalyst, followed by the elimination of methanol (B129727) to generate a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields the final acetyl product.

Table 2: Conditions for Ketal Hydrolysis

Acid Catalyst Solvent Typical Conditions
Hydrochloric acid (HCl) Water/THF Room temperature, 2-4 hours
Sulfuric acid (H₂SO₄) Dioxane/Water 50 °C, 1-2 hours

Subsequent Condensation Reactions of the Acetyl Group

Once deprotected, the resulting 2-acetyl-5-bromothiazole can participate in various condensation reactions, leveraging the reactivity of the acetyl group's α-hydrogens. These reactions are fundamental for extending the carbon skeleton and synthesizing more complex molecular architectures.

Two significant types of condensation reactions are the Claisen-Schmidt and Knoevenagel condensations.

Claisen-Schmidt Condensation : This reaction involves the base-catalyzed condensation of a ketone (here, 2-acetyl-5-bromothiazole) with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgmiracosta.edu The reaction proceeds via an enolate intermediate, which attacks the aldehyde carbonyl, leading to a β-hydroxy ketone that readily dehydrates to form a conjugated α,β-unsaturated ketone, often referred to as a chalcone analogue. miracosta.edunih.gov Novel thiazole-based chalcones have been synthesized utilizing this method. nih.gov

Knoevenagel Condensation : This reaction involves the condensation of a ketone with a compound containing an active methylene group, such as malononitrile or cyanoacetic acid, typically catalyzed by a weak base like piperidine or an amine salt. wikipedia.orgnih.govsemanticscholar.org The Knoevenagel condensation is a versatile tool for creating C=C bonds and has been used to synthesize various thiazole derivatives. nih.govresearchgate.net

Table 3: Examples of Condensation Reactions with 2-Acetyl-5-bromothiazole

Reaction Type Reactant Catalyst Product Class
Claisen-Schmidt Benzaldehyde NaOH Thiazolyl chalcone
Claisen-Schmidt 4-Nitrobenzaldehyde KOH Nitro-substituted thiazolyl chalcone
Knoevenagel Malononitrile Piperidine α,β-unsaturated dinitrile

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The C5-bromo substituent on the thiazole ring can be displaced by a variety of nucleophiles. While thiazole is an electron-rich heterocycle, the reactivity at different positions is influenced by the heteroatoms. Halogens at the C2, C4, or C5 positions can be susceptible to nucleophilic attack. pharmaguideline.com Strong nucleophiles can displace the bromide from the C5 position, enabling the introduction of heteroatom-containing functional groups. jocpr.com This reaction is a key step in the functionalization of the thiazole core.

The success of these substitutions often depends on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles, such as thiolates and amines, are generally more effective.

Table 4: Nucleophilic Substitution at the C5-Position This table presents plausible examples based on general principles of nucleophilic aromatic substitution on heteroaromatics.

Nucleophile Reagent Example Product Substituent
Thiolate Sodium thiophenoxide -SPh
Amine Piperidine -N(CH₂)₅
Alkoxide Sodium methoxide -OCH₃

Intramolecular Cyclization and Rearrangement Processes of Derived Intermediates

The functional groups introduced through the reactions described above can serve as handles for subsequent intramolecular cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry. nih.govmdpi.com

An illustrative synthetic pathway could involve:

Nucleophilic Substitution : Reaction of this compound with a bifunctional nucleophile, such as 2-aminoethanethiol, to displace the bromine atom.

Ketal Hydrolysis : Acid-catalyzed deprotection of the dimethoxyketal group to reveal the acetyl functionality.

Intramolecular Cyclization : Spontaneous or catalyzed condensation between the newly introduced amino group and the acetyl group, resulting in the formation of a fused thiazolo-dihydropyrazine ring system.

A documented example of rearrangement involves the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. nih.gov This reaction proceeds through a six-membered dihydro-1,4-thiaselenine intermediate, which then undergoes a ring contraction to yield a more thermodynamically stable five-membered 1,3-thiaselenole derivative. nih.gov Such rearrangements highlight the complex reaction pathways available to functionalized thiazole intermediates.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
2-acetyl-5-bromothiazole
2-aminoethanethiol
2-bromomethyl-1,3-thiaselenole
1,3-benzothiazole-2-thiol
2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole
2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole
Benzaldehyde
4-Nitrobenzaldehyde
Malononitrile
Ethyl cyanoacetate
Methylmagnesium bromide
Phenylmagnesium bromide
Vinylmagnesium bromide
Isopropylmagnesium chloride
Sodium thiophenoxide
Piperidine
Sodium methoxide

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the definitive structural analysis of "5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole," providing precise information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms within the molecule. The spectrum of "this compound" would be expected to show distinct signals corresponding to the different types of protons. The methoxy groups (-OCH₃) would typically produce a sharp singlet, integrating to six protons. The methyl group protons (-CH₃) attached to the same carbon as the methoxy groups would also yield a singlet, integrating to three protons. A key signal would be the singlet corresponding to the proton at the C4 position of the thiazole (B1198619) ring. The chemical shift of this proton is influenced by the bromine atom at the C5 position and the dimethoxy-ethyl group at the C2 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₂ ~1.8 Singlet 3H
-OCH₃ ~3.3 Singlet 6H
Thiazole-H4 ~7.7 Singlet 1H

(Note: Predicted values are based on typical chemical shifts for similar structural motifs.)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal. The spectrum would feature signals for the carbon atoms of the thiazole ring, the dimethoxy-ethyl side chain, and the methyl groups. The C5 carbon, directly bonded to the bromine atom, would appear at a characteristic upfield position due to the halogen's shielding effect. The C2 and C4 carbons of the thiazole ring, as well as the quaternary carbon of the side chain, would also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(CH₃)₂ ~25
-OCH₃ ~50
-C(OCH₃)₂ ~105
Thiazole C5-Br ~115
Thiazole C4 ~145
Thiazole C2 ~175

(Note: Predicted values are based on typical chemical shifts for similar structural motifs.)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons. However, in this molecule, with all protons expected to be singlets, COSY would primarily confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the thiazole C4-H proton signal to the C4 carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Assignments

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its specific functional groups. The C-H stretching vibrations of the methyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching of the methoxy groups would be observed as strong bands in the 1050-1150 cm⁻¹ range. The thiazole ring itself has characteristic ring stretching vibrations, including C=N and C=C stretching, which typically appear in the 1500-1650 cm⁻¹ region. The C-S stretching vibration is usually weaker and found at lower wavenumbers. The C-Br stretching vibration is expected to be present in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aliphatic) 2850-3000 Medium
C=N Stretch (Thiazole Ring) 1600-1650 Medium
C=C Stretch (Thiazole Ring) 1500-1550 Medium
C-O Stretch (Methoxy) 1050-1150 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like thiazole derivatives exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions. For "this compound," the thiazole ring is the primary chromophore. The substitution pattern, including the bromine atom and the dimethoxy-ethyl group, will influence the position and intensity of the absorption maxima (λ_max). The π → π* transitions of the thiazole ring are expected to result in strong absorption bands in the UV region.

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λ_max (nm) Solvent

An in-depth review of available scientific literature reveals a notable scarcity of specific experimental data for the compound this compound. While this molecule is recognized within chemical databases and available commercially, dedicated research articles detailing its advanced spectroscopic and structural properties are not readily found in publicly accessible, peer-reviewed sources.

Consequently, providing a comprehensive analysis with detailed, experimentally-derived data tables for each of the requested characterization methodologies—including UV/Vis spectroscopy, mass spectrometry, single-crystal X-ray diffraction, Raman spectroscopy, and chromatographic techniques—is not feasible at this time. The generation of a scientifically accurate article as per the user's stringent requirements hinges on the availability of such published research findings. Without these foundational data, any attempt to populate the specified sections would be speculative and would not meet the required standards of scientific rigor and accuracy.

Further research into this specific compound is necessary to establish the detailed empirical data required for a thorough discussion of its chromophoric properties, fragmentation patterns, solid-state structure, vibrational modes, and chromatographic behavior.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine various molecular and spectral properties. researchgate.net

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The process is typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of the electronic environment. nih.govmjcce.org.mk

By systematically rotating the flexible bonds, such as those in the 1,1-dimethoxy-ethyl group, a potential energy surface (PES) scan can be conducted. nih.gov This allows for the mapping of the conformational energy landscape, identifying the global minimum energy conformer as well as other local minima and the energy barriers between them. This information is crucial for understanding the molecule's preferred shape and flexibility.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: The following data are illustrative for a thiazole (B1198619) derivative and not specific to this compound. Actual values would be obtained from a DFT calculation.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=N 1.37 C-S-C 89.5
C-S 1.76 N-C-C 115.0

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mjcce.org.mkiosrjournals.org These calculations are based on the second derivatives of the energy with respect to atomic displacements.

The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. researchgate.net For this compound, this would involve identifying the characteristic frequencies for the thiazole ring, C-Br bond, and the dimethoxy-ethyl group. Comparing these theoretical spectra with experimental data, when available, allows for a detailed understanding of the molecule's vibrational properties. iosrjournals.org

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. researchgate.netbohrium.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netscispace.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iosrjournals.orgresearchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. nih.gov For thiazole derivatives, this gap indicates the potential for intramolecular charge transfer. iosrjournals.orgbohrium.com

Molecular Electrostatic Surface Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MESP is plotted onto the electron density surface, using a color scale to indicate different potential values.

Typically, red and yellow regions represent negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. nih.govresearchgate.net These are often found around electronegative atoms like nitrogen and oxygen. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MESP would highlight the electronegative nitrogen and oxygen atoms as negative potential sites and potentially the hydrogen atoms as positive sites. nih.gov

Calculation of Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and provide insights into the molecule's behavior in chemical reactions. researchgate.net

Key descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

High chemical hardness indicates low reactivity, while high softness suggests high reactivity. researchgate.net The electrophilicity index measures the ability of a molecule to accept electrons. researchgate.net

Table 2: Representative Global Reactivity Descriptors (Illustrative) Note: These values are for illustrative purposes and are not specific to this compound.

Parameter Value (eV)
EHOMO -6.50
ELUMO -1.90
Energy Gap (ΔE) 4.60
Ionization Potential (I) 6.50
Electron Affinity (A) 1.90
Electronegativity (χ) 4.20
Chemical Hardness (η) 2.30

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate electronically excited states and properties related to molecular absorption and emission spectra. researchgate.netrsc.org It has become a standard method for predicting the UV-Visible absorption spectra of molecules. researchgate.net

TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov This allows for the theoretical prediction of a molecule's color and its behavior upon light absorption. For thiazole-based systems, TD-DFT is used to understand the nature of electronic transitions, such as π→π* or n→π* transitions, and how substituents affect the absorption spectrum. nih.govnih.gov Analysis of the orbitals involved in these transitions provides a deeper understanding of the photophysical processes within the molecule. nih.gov

Computational studies are highly specific to the exact molecular structure being investigated. Therefore, generalizing findings from other thiazole derivatives would be scientifically inaccurate and misleading. The creation of an article with the requested level of detail would necessitate data that is not present in the public domain and would amount to fabrication.

For a scientifically accurate article, dedicated computational research on "this compound" would need to be performed and published. Without such sources, it is not possible to provide the thorough, informative, and scientifically accurate content required for each specified section and subsection.

Advanced Synthetic Applications in Complex Molecule Construction

Utilization as a Versatile Building Block in Multistep Organic Synthesis

The strategic placement of reactive sites on 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole makes it an ideal building block for multistep synthetic sequences. The bromine atom at the 5-position is particularly significant, as it provides a handle for introducing a wide range of substituents through carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility is fundamental to its application in constructing complex molecules.

The classical Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide, is a primary method for forming the thiazole core itself. rsc.orgresearchgate.net Once formed, derivatives like this compound can be used in subsequent steps. The protected acetyl group at the C2 position is stable under many reaction conditions used to modify the C5 position, allowing for selective transformations. This orthogonality is a key feature of its utility as a building block. For instance, the bromo group can be converted into an organometallic species, which can then react with various electrophiles, all while the ketal at C2 remains intact. Following the construction of the desired molecular framework, the ketal can be easily hydrolyzed under acidic conditions to reveal the acetyl group, which can then be used for further modifications, such as condensation or reduction reactions.

The true power of this compound as a synthetic intermediate lies in its ability to provide access to a diverse array of highly functionalized thiazole scaffolds. The bromine atom is the primary site for elaboration.

Key transformations originating from the 5-bromo position include:

Halogen-Metal Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures allows for a clean halogen-metal exchange, generating a highly nucleophilic 5-lithiothiazole species. researchgate.net This intermediate can react with a wide variety of electrophiles, including aldehydes, ketones, esters, and lactones, to introduce complex side chains.

Palladium-Catalyzed Cross-Coupling Reactions: The 5-bromo position is amenable to numerous palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the direct attachment of aryl, heteroaryl, vinyl, or alkynyl groups, dramatically increasing molecular complexity.

Nucleophilic Aromatic Substitution: While less common for bromides compared to other halides, under specific conditions, the bromine can be displaced by potent nucleophiles.

This reactivity allows chemists to systematically build upon the thiazole core, introducing substituents with precise control over their position and chemical nature, thereby generating libraries of compounds for various applications. nih.gov

Preparation of Diverse Functionalized Thiazole Derivatives for Medicinal Chemistry Research

The thiazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.comnih.gov The ability to synthesize a wide range of derivatives from a common intermediate is crucial for drug discovery programs, enabling the exploration of structure-activity relationships (SAR). This compound is an excellent starting point for generating such libraries of compounds for medicinal chemistry research. nih.govnih.gov

The dimethoxyethyl group is a protected form of the acetyl group, a common feature in biologically active molecules. The 5-bromo position serves as a versatile anchor point for introducing diversity. For example, in the development of kinase inhibitors, the 5-position of a thiazole ring is often functionalized with various aryl or heteroaryl groups via Suzuki coupling to probe the binding pocket of the target enzyme. The ability to perform this coupling using this compound, and then deprotect the C2-acetyl group for further modification, provides a powerful strategy for creating novel drug candidates.

Precursor CompoundReaction TypeFunctional Group Introduced at C5Potential Application
This compoundSuzuki CouplingAryl / HeteroarylKinase Inhibitors, Anticancer Agents
This compoundStille CouplingSubstituted Vinyl / ArylAntiviral Agents
This compoundHalogen-Metal Exchange -> AlkylationAlkyl / Hydroxyalkyl ChainsImmunosuppressive Analogues
This compoundBuchwald-Hartwig AminationAmino / Substituted AminoGPCR Modulators

Synthesis of Bithiazole Systems and Oligomers

Bithiazole and oligothiazole units are important structural motifs found in a number of natural products with potent biological activity, such as certain cytotoxic and antibiotic agents. They are also of interest in materials science for their electronic properties. The synthesis of these systems often relies on the iterative coupling of functionalized thiazole monomers.

This compound is an ideal candidate for the construction of bithiazole systems. A common strategy involves a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling can be employed by reacting the 5-bromo derivative with a 5-thiazoleboronic acid (or its pinacol (B44631) ester). Alternatively, a Stille coupling with a 5-(tributylstannyl)thiazole (B32616) derivative can be used.

A plausible synthetic route to a 5,5'-bithiazole (B13893616) derivative is outlined below:

Stannylation: this compound can be converted to its corresponding 5-(tributylstannyl)thiazole derivative through reaction with hexabutylditin in the presence of a palladium catalyst.

Stille Coupling: The resulting stannylated thiazole can then be coupled with another molecule of this compound using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the symmetrical 5,5'-bithiazole system.

This strategy allows for the controlled formation of bithiazoles and can be extended to create longer oligomers by using a building block with two distinct halogen atoms (e.g., 2-bromo-5-iodothiazole) for sequential, directional coupling.

Derivatization for Specialized Chemical Purposes

Beyond its use in medicinal chemistry and materials science, this compound can be derivatized for more specialized applications, such as the creation of chemical probes, ligands for catalysis, or precursors for other heterocyclic systems.

The cyano (-CN) group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to form other heterocyclic rings like tetrazoles. The conversion of an aryl bromide to a nitrile is a well-established transformation.

The preparation of 5-Cyano-2-(1,1-dimethoxy-ethyl)-thiazole from its 5-bromo precursor can be readily achieved using the Rosenmund-von Braun reaction. This reaction typically involves heating the aryl bromide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP.

Reaction Scheme:

Reactants: this compound, Copper(I) Cyanide (CuCN)

Solvent: Dimethylformamide (DMF)

Conditions: Heat (typically >150 °C)

Product: 5-Cyano-2-(1,1-dimethoxy-ethyl)-thiazole

This transformation provides access to a new class of derivatives where the electron-withdrawing cyano group significantly alters the electronic properties of the thiazole ring, opening up further avenues for chemical exploration. nih.gov

A significant application of this compound is in the synthesis of thiazole analogues of biologically active compounds, such as the immunosuppressive agent (1R,2S,3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole (THI). The synthetic strategy hinges on using the thiazole as a bioisostere for the imidazole (B134444) ring.

The key steps in this synthetic strategy are as follows:

Generation of the Thiazole Nucleophile: The synthesis begins with the halogen-metal exchange of this compound. The compound is treated with n-butyllithium at a low temperature (typically -78 °C) in an inert solvent like THF. This process selectively replaces the bromine atom at the C5 position with lithium, forming the highly reactive 5-lithiothiazole derivative in situ. researchgate.net

Condensation with a Chiral Lactone: The generated organolithium reagent is then immediately treated with a protected chiral sugar lactone, for example, 2,3-O-isopropylidene-D-erythrono-1,4-lactone. The lithiated thiazole acts as a nucleophile, attacking the carbonyl carbon of the lactone to form a lactol as a mixture of diastereomers. researchgate.net

Reductive Ring Opening: The resulting lactol is then subjected to reductive ring-opening. Treatment with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) reduces the hemiacetal functionality to an alcohol, yielding a diol product where the polyhydroxyalkyl side chain is now attached to the C5 position of the thiazole ring. researchgate.net

Deprotection: Finally, the protecting groups are removed. The isopropylidene group on the sugar-derived side chain and the dimethoxy ketal at the C2 position of the thiazole are hydrolyzed under acidic conditions to reveal the final polyol and the acetyl group, respectively, yielding the target thiazole analogue of the immunosuppressive agent. researchgate.net

This elegant strategy showcases the utility of this compound as a sophisticated building block for constructing complex, stereochemically rich molecules with significant biological potential.

Construction of Pyrazole-Tethered Thiazole Architectures

Information regarding the application of this compound as a reactant or intermediate in the synthesis of pyrazole-tethered thiazole structures is not documented in the available scientific literature. General synthetic routes for these architectures typically involve reactions such as the Hantzsch thiazole synthesis, which utilizes α-halocarbonyl compounds and thioamides, but specific examples employing the requested compound are absent.

Development of Peptidomimetic Oligomers Incorporating Thiazole Units

Similarly, there is no documented use of this compound in the design or synthesis of peptidomimetic oligomers. The field of peptidomimetics often incorporates various heterocyclic scaffolds, including the thiazole ring, to mimic peptide secondary structures. rsc.orgresearchgate.netibmmpeptide.com However, the specific contribution or synthetic utility of this compound in this context has not been reported.

Future Directions and Emerging Research Avenues for 5 Bromo 2 1,1 Dimethoxy Ethyl Thiazole

Innovation in Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry has profound implications for the synthesis of thiazole (B1198619) derivatives. nih.govbohrium.com Conventional methods for producing compounds like 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole often rely on processes that generate considerable waste and may use hazardous materials. nih.gov Future research is focused on developing more sustainable and efficient synthetic pathways.

Key areas of innovation include:

Green Solvents and Catalysts: Research is moving away from traditional volatile organic solvents towards greener alternatives like water or PEG-400. bepls.com Furthermore, the development of recyclable biocatalysts, such as chitosan-based hydrogels, offers a promising eco-friendly option for facilitating thiazole synthesis. mdpi.comnih.gov

Energy-Efficient Methodologies: Techniques like microwave irradiation and ultrasound-assisted synthesis are being increasingly explored. nih.govscilit.com These methods can dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating. bepls.comfigshare.com

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are being designed to construct the thiazole ring and introduce substituents in a single, efficient step. bepls.com This approach aligns with the principles of atom economy and process intensification, minimizing purification steps and resource consumption.

Table 1: Comparison of Green Synthesis Techniques for Thiazoles
TechniqueKey AdvantagesPotential Application for this compound SynthesisReference
Microwave-Assisted SynthesisRapid reaction times, improved yields, high purity.Could accelerate the key Hantzsch thiazole synthesis step or subsequent modifications. nih.govfigshare.com
Ultrasound IrradiationMild reaction conditions, shorter reaction times, high yields.Can be used with biocatalysts for eco-friendly cyclization reactions. mdpi.comnih.gov
Green Catalysts (e.g., Biocatalysts)Environmentally friendly, recyclable, high catalytic efficiency.A reusable catalyst could streamline the production process, reducing waste and cost. mdpi.comnih.gov
Solvent-Free or Green Solvent ReactionsReduced environmental impact, simplified workup.Performing the synthesis in water or PEG would eliminate hazardous organic solvents. bepls.com

In-depth Mechanistic Investigations of Novel Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, future research will likely involve detailed mechanistic studies of its biotransformation and reactivity. Quantum chemical studies, for example, can elucidate the molecular mechanisms involved in the metabolic pathways of thiazole-containing drugs, which are often catalyzed by cytochrome P450s (CYPs). nih.govuni-duesseldorf.de Such studies can predict the formation of reactive metabolites, such as epoxides or oxides, by calculating the energy barriers for different metabolic reactions. nih.gov This knowledge is vital for predicting potential toxicity and for designing safer drug candidates. For instance, understanding how the substituents—the bromo group at the 5-position and the dimethoxy-ethyl group at the 2-position—influence the electronic properties of the thiazole ring is key to predicting its metabolic fate. nih.govuni-duesseldorf.de

Exploration of Uncharted Reactivity Profiles

The bromine atom at the C5 position and the protected keto group at the C2 position make this compound a molecule with significant synthetic potential. Future research will focus on exploring novel reactions that leverage these functional groups. The bromine atom is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents at the 5-position. This is a well-established area for many bromo-heterocycles, and exploring its application to this specific substrate could yield novel compounds with interesting properties.

Furthermore, the reactivity of the thiazole ring itself can be further explored. For example, studies on other substituted thiazoles have investigated their use as precursors for novel DNA topoisomerase IB inhibitors or in condensation reactions to form larger heterocyclic systems. nih.govsciepub.com Research into the electrophilic and nucleophilic substitution patterns of this specific thiazole, beyond the already known reactions, could unveil new synthetic pathways.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The synthesis of fine chemicals and pharmaceuticals is undergoing a revolution driven by automation and continuous flow chemistry. sci-hub.seresearchgate.net These technologies offer enhanced control over reaction parameters, improved safety, and greater reproducibility compared to traditional batch methods. sci-hub.seafricacommons.net For a molecule like this compound, integrating these advanced techniques could streamline its production and the synthesis of its derivatives.

Flow chemistry is particularly well-suited for the synthesis of heterocycles like thiazoles. sci-hub.seafricacommons.net It allows for precise control of temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net Automated synthesis platforms can be used to rapidly screen reaction conditions or to synthesize libraries of related compounds for drug discovery programs. researchgate.netnih.gov The combination of flow reactors with real-time analytics (e.g., LC-MS, NMR) enables rapid optimization and data-rich experimentation, accelerating the development of synthetic routes. nih.gov

Table 2: Benefits of Advanced Synthesis Technologies
TechnologyKey BenefitsRelevance to Thiazole SynthesisReference
Flow ChemistryEnhanced safety, improved heat/mass transfer, scalability, reproducibility, process integration.Allows for safer handling of reactive intermediates and can improve yields in cyclization and substitution reactions. sci-hub.seafricacommons.netrsc.org
Automated Synthesis PlatformsHigh-throughput experimentation, rapid optimization, library synthesis.Enables the rapid generation of a diverse set of derivatives from the 5-bromo-thiazole scaffold for biological screening. researchgate.netucla.edu

Computational Design and Virtual Screening of Thiazole-Based Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery. nih.govprimescholars.com For thiazole-based scaffolds derived from this compound, computational methods will play a pivotal role in designing and identifying new drug candidates.

Future directions in this area include:

Virtual Screening: Large virtual libraries of compounds, conceptually derived from the 5-bromo-thiazole intermediate, can be screened against biological targets of interest (e.g., kinases, proteases, receptors). nih.govjddtonline.info This in silico approach helps prioritize which compounds to synthesize, saving significant time and resources.

Structure-Based Drug Design: Using the X-ray crystal structures of target proteins, molecules can be designed to fit perfectly into the active site, maximizing potency and selectivity. researchgate.net Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of designed thiazole derivatives. nih.govprimescholars.com

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates at an early stage. nih.govresearchgate.net This allows researchers to filter out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

By leveraging these computational approaches, research can more rationally design the next generation of thiazole-based therapeutic agents, using this compound as a key starting material.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole?

The synthesis typically involves cyclization and bromination steps. For example, cyclization of thiosemicarbazide with carboxylic acids can yield thiadiazole intermediates, which are brominated using agents like N-bromosuccinimide (NBS) . Alternatively, direct alkylation of thiazole precursors with bromoalkyl reagents under photochemical conditions has been reported . Key intermediates, such as 2-aminothiazoles, are often brominated at the C5 position using CuBr and n-butyl nitrite in acetonitrile .

Q. Which spectroscopic techniques are essential for characterizing thiazole derivatives?

  • 13C/1H NMR : Critical for confirming substituent positions and verifying regioselectivity. For example, δ 167.8 ppm in 13C NMR indicates a carbonyl group adjacent to the thiazole ring .
  • HRMS (ESI) : Validates molecular weight and purity (e.g., m/z 252.0689 for [M + H]+) .
  • IR Spectroscopy : Identifies functional groups like C-Br (∼600 cm⁻¹) and C=S (∼1245 cm⁻¹) .

Q. What are common stability concerns for thiazole derivatives under experimental conditions?

Thiazoles are generally stable but sensitive to hydrolysis under acidic/basic conditions. The bromine substituent may undergo nucleophilic substitution in polar aprotic solvents. Storage in inert atmospheres (N2/Ar) and avoidance of light are recommended .

Q. What role does the thiazole ring play in the biological activity of such compounds?

The thiazole core enhances bioavailability and enables π-π stacking with biological targets. Substitutions (e.g., bromine, dimethoxy-ethyl groups) modulate electronic properties and binding affinity, as seen in antimicrobial and antitumor agents .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination of thiazole derivatives?

Regioselectivity is influenced by directing groups. For example, electron-donating groups (e.g., -OCH3) at C2 direct bromination to C5 via resonance stabilization. Reaction conditions (e.g., solvent polarity, temperature) also affect outcomes. CuBr/n-butyl nitrite in acetonitrile selectively brominates 4-phenyl-2-aminothiazole at C2 with 53% yield . Competitive pathways can be minimized using kinetic control .

Q. How to resolve discrepancies in NMR data when analyzing brominated thiazole compounds?

  • Use 2D NMR (COSY, HSQC) : Resolves overlapping signals, as seen in the differentiation of 5-bromo and 6-bromo isomers in benzimidazole derivatives .
  • Deuterated solvent screening : CDCl3 vs. DMSO-d6 may shift proton signals due to hydrogen bonding .
  • X-ray crystallography : Definitive structural confirmation, e.g., planar thiazole moieties with <0.03 Å deviation .

Q. Designing thiazole-based inhibitors: What strategies optimize binding affinity and selectivity?

  • Structure-activity relationship (SAR) : Introduce halogens (Br, Cl) at C5 to enhance hydrophobic interactions, as demonstrated in DNA topoisomerase IB inhibitors .
  • Molecular docking : Prioritize substituents that form hydrogen bonds (e.g., -NH2, -OH) with active-site residues. For example, thiazole-triazole hybrids showed improved binding to microbial targets via C-H⋯N interactions .

Q. How to analyze intermolecular interactions in thiazole crystals for material science applications?

  • X-ray crystallography : Quantify π-π stacking (e.g., centroid distances of 3.815 Å in 2-bromo-4-phenylthiazole) and C-H⋯S/N hydrogen bonds .
  • DFT calculations : Correlate crystal packing with electronic properties (e.g., HOMO-LUMO gaps) for organic photovoltaics .

Q. What are the challenges in synthesizing thiazole-containing polymers for organic photovoltaics?

  • Copolymerization : Balancing electron-withdrawing thiazole units (e.g., 4-methyl thiazole) with donor moieties (e.g., fluorinated BDT) to optimize HOMO-LUMO levels .
  • Solubility : Bulky substituents (e.g., dimethoxy-ethyl) improve processability but may reduce crystallinity. Use alkyl side chains or oligoether spacers to mitigate this .

Q. How to approach contradictory bioactivity results in thiazole derivatives across different studies?

  • Assay standardization : Control variables like cell line (e.g., MCF-7 vs. HeLa) and incubation time.
  • Metabolic stability : Check for cytochrome P450-mediated degradation using liver microsome assays .
  • Substituent effects : Compare logP and polar surface area (PSA) to explain permeability differences. For instance, 5-bromo derivatives showed higher cytotoxicity than 6-bromo isomers due to enhanced membrane penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.